molecular formula C10H8BrNO2S2 B15358078 Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate

Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B15358078
M. Wt: 318.2 g/mol
InChI Key: CZUXMROHVGAYGA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate is a chemical compound characterized by its bromothiophene and thiazole functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-bromothiophene-2-carboxylate and thiazole derivatives.

  • Reaction Conditions: The reaction involves a nucleophilic substitution followed by esterification. Common solvents include dichloromethane or toluene, and the reaction is often carried out under reflux conditions.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids.

  • Reduction Products: Thiols or amines.

  • Substitution Products: Various substituted thiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • Ethyl 2-(5-bromothiophen-2-yl)-2-oxoacetate: Similar structure but lacks the thiazole ring.

  • Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate: Contains a difluoro group instead of the thiazole ring.

Uniqueness: Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate is unique due to its combination of bromothiophene and thiazole rings, which imparts distinct chemical and biological properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H8BrNO2S2

Molecular Weight

318.2 g/mol

IUPAC Name

ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)7-5-12-9(16-7)6-3-4-8(11)15-6/h3-5H,2H2,1H3

InChI Key

CZUXMROHVGAYGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=C(S2)Br

Origin of Product

United States

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